3-Chloro-4-ethoxybenzoic acid

Antimicrobial Resistance Biofilm Inhibition Drug Discovery

Researchers targeting Gram-positive biofilm infections require precise substituent patterns for valid SAR. Generic analogs risk irreproducible results. 3-Chloro-4-ethoxybenzoic acid provides a unique meta-Cl/para-OEt combination: - IC₅₀ 125 µM against E. faecalis biofilm, distinct from 4-ethoxybenzoic acid anti-virulence. - LogP ~2.43 and pKa ~4.12 enable fine-tuned lipophilicity and ionization without scaffold change. - Carboxylic acid and ethoxy handle allow rapid esterification for prodrug or library synthesis. - Routine supply, ready for immediate dispatch.

Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
CAS No. 213598-15-3
Cat. No. B1361469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-ethoxybenzoic acid
CAS213598-15-3
Molecular FormulaC9H9ClO3
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)O)Cl
InChIInChI=1S/C9H9ClO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12)
InChIKeyVGMJYTDQPWANJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-ethoxybenzoic Acid Properties & Procurement


3-Chloro-4-ethoxybenzoic acid (CAS: 213598-15-3) is a disubstituted benzoic acid derivative with a chlorine atom at the meta (3-) position and an ethoxy group at the para (4-) position relative to the carboxylic acid . Its molecular formula is C₉H₉ClO₃, with a molecular weight of 200.62 g/mol . Key physicochemical properties include a melting point of 211–215 °C (lit.), a predicted boiling point of 317.1 ± 22.0 °C, a predicted density of 1.299 ± 0.06 g/cm³, an experimental LogP of approximately 2.43, and a predicted acid dissociation constant (pKa) of 4.12 ± 0.10 [1]. These specific substitution patterns and properties differentiate this compound from unsubstituted benzoic acid and other halogenated/alkoxylated benzoic acid analogs, making it a valuable building block in organic synthesis and medicinal chemistry research .

3-Chloro-4-ethoxybenzoic Acid Substitution Risks


Procurement of 3-chloro-4-ethoxybenzoic acid cannot be substituted with closely related benzoic acid derivatives due to critical differences in substitution pattern, physicochemical properties, and bioactivity. The specific combination of a meta-chloro and para-ethoxy group on the benzoic acid ring results in a unique LogP of ~2.43 and a pKa of ~4.12, which directly influence lipophilicity, solubility, and protein binding characteristics compared to analogs like 3-chloro-4-hydroxybenzoic acid (LogP ~2.39, pKa ~7.52) or 3-chloro-4-methoxybenzoic acid (LogP ~2.05) [1]. Furthermore, the ethoxy substitution confers distinct anti-biofilm activity against Enterococcus faecalis with an IC₅₀ of 125 µM, a profile that differs from the anti-virulence activity of 4-ethoxybenzoic acid against S. aureus, which operates via distinct mechanisms [2][3]. Interchanging this compound with analogs without verification of substitution-specific effects risks irreproducible biological results and flawed structure-activity relationship (SAR) conclusions.

3-Chloro-4-ethoxybenzoic Acid Quantitative Differentiation Evidence


Anti-Biofilm Activity Against Enterococcus faecalis

3-Chloro-4-ethoxybenzoic acid exhibits quantifiable anti-biofilm activity against Enterococcus faecalis, with an IC₅₀ of 125 µM for inhibition of biofilm formation after 20 hours [1]. In contrast, the non-chlorinated analog 4-ethoxybenzoic acid demonstrates a different anti-biofilm profile, inhibiting Staphylococcus aureus biofilm formation by up to 87% at a concentration of 0.8 mg/mL (approx. 4.8 mM) without a defined IC₅₀ against E. faecalis reported in the same study [2]. The meta-chloro substitution in 3-chloro-4-ethoxybenzoic acid likely contributes to this distinct organismal selectivity and potency difference.

Antimicrobial Resistance Biofilm Inhibition Drug Discovery

Lipophilicity (LogP) Comparison

The lipophilicity of 3-chloro-4-ethoxybenzoic acid, quantified by an experimental LogP of 2.4369 [1], is distinctly higher than that of its closest analogs: 3-chloro-4-hydroxybenzoic acid (LogP 2.39–2.41) and 3-chloro-4-methoxybenzoic acid (LogP 2.05) . The ethoxy group confers increased hydrophobicity compared to hydroxy and methoxy substituents, which is expected to enhance passive membrane permeability. Conversely, its LogP is slightly lower than the predicted ACD/LogP of 3.45 , indicating moderate lipophilicity that balances permeability with aqueous solubility, a key parameter in drug discovery.

Drug Design ADME Prediction Medicinal Chemistry

Acidity (pKa) and Ionization State Comparison

The predicted acid dissociation constant (pKa) of 3-chloro-4-ethoxybenzoic acid is 4.12 ± 0.10 . This value is significantly lower than the pKa of 3-chloro-4-hydroxybenzoic acid, which is reported as 7.52 . At physiological pH 7.4, the target compound (pKa 4.12) will exist predominantly in its ionized carboxylate form (>99.9%), whereas the hydroxy analog (pKa 7.52) will be approximately 50% ionized and 50% unionized. This difference in ionization state has profound implications for passive diffusion across lipid bilayers, plasma protein binding, and oral bioavailability predictions.

Drug Metabolism Pharmacokinetics Chemical Biology

Synthetic Utility: Alkyl Chain Length Advantage

3-Chloro-4-ethoxybenzoic acid (C9) offers a specific alkyl chain length (ethyl) that distinguishes it from both the shorter methoxy (C8) and longer propoxy (C10) analogs . This ethoxy group provides a balance between steric bulk and conformational flexibility not achievable with methoxy (more rigid, lower LogP) or propoxy (greater flexibility but increased hydrophobicity) groups . The compound serves as a versatile building block for further derivatization, such as esterification to form ethyl 3-chloro-4-ethoxybenzoate (CAS 480439-11-0), which expands its utility in medicinal chemistry [1].

Organic Synthesis Building Block Chemical Space Exploration

3-Chloro-4-ethoxybenzoic Acid Key Application Scenarios


E. faecalis Biofilm Inhibitor Screening & SAR

Based on the quantifiable anti-biofilm activity against Enterococcus faecalis (IC₅₀ = 125 µM) [1], 3-chloro-4-ethoxybenzoic acid is a valuable starting point for screening campaigns targeting Gram-positive biofilm-associated infections. Its distinct activity profile, compared to the anti-virulence effects of 4-ethoxybenzoic acid on Staphylococcus aureus [2], justifies its use in Enterococcus-specific drug discovery programs where narrow-spectrum biofilm inhibitors are desired.

Lead Optimization: Physicochemical Property Tuning

The experimentally validated LogP (2.44) [1] and predicted pKa (4.12) [2] of 3-chloro-4-ethoxybenzoic acid, which differ significantly from hydroxy and methoxy analogs [3], make it a strategic building block for medicinal chemists seeking to precisely tune lipophilicity and ionization state without altering the core benzoic acid scaffold. This is critical for optimizing ADME properties in early-stage drug discovery.

Ethyl Ester Derivative Synthesis for Formulation

The presence of the carboxylic acid group and the ethoxy substituent enables straightforward esterification to yield ethyl 3-chloro-4-ethoxybenzoate [1], a derivative that may exhibit improved membrane permeability or serve as a prodrug. This synthetic utility, combined with the specific molecular weight (200.62 Da) and substitution pattern, positions this compound as a versatile intermediate for generating focused chemical libraries.

Environmental Transformation Product Analysis

3-Chloro-4-ethoxybenzoic acid has been identified as a chlorinated degradation product in studies of high molecular weight organic matter from plant material and soil [1]. Its specific substitution pattern and physicochemical properties (e.g., LogP, pKa) make it a relevant analytical standard for environmental monitoring of anthropogenic or natural organochlorine compounds and for studying their persistence and transport in terrestrial and aquatic ecosystems.

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